5,8-Dimethyl-4-quinolinol
Description
Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a fundamental scaffold in medicinal chemistry. scispace.comresearchgate.net Its derivatives are recognized as pharmacologically broad-spectrum compounds, exhibiting a remarkable array of biological activities. nih.gov The integration of the quinoline moiety into molecular structures can enhance both physicochemical properties and pharmacological behavior. nih.gov
The versatility of the quinoline nucleus allows for extensive modification through the introduction of various substituents, which in turn modulates its biological effects. scispace.comresearchgate.netorientjchem.org This structural flexibility has made quinoline a "privileged scaffold" for researchers, leading to the development of novel therapeutic compounds. researchgate.netnih.gov The wide-ranging pharmacological responses associated with quinoline derivatives have solidified their importance in drug discovery and development. orientjchem.org
The established therapeutic value of quinoline-based drugs is extensive. Historically and currently, they are crucial as antimalarial agents, with well-known examples like quinine, chloroquine (B1663885), and mefloquine (B1676156). rsc.org Beyond this, their applications span numerous therapeutic areas, including:
Anticancer: Some derivatives act as anticancer agents by interfering with DNA synthesis or inducing apoptosis. scispace.comresearchgate.netrsc.org
Antimicrobial: The quinoline core is found in many antibacterial and antifungal agents. rsc.orgontosight.aiijshr.com
Antiviral: Research has demonstrated the efficacy of certain quinoline compounds against viruses, including HIV. researchgate.netrsc.orgresearchgate.net
Anti-inflammatory and Antioxidant: Many quinoline derivatives exhibit anti-inflammatory and free-radical scavenging properties. researchgate.netnih.gov
Other Therapeutic Areas: The applications extend to treatments for Alzheimer's disease, tuberculosis, and diabetes. nih.govnih.gov
| Therapeutic Area | Examples of Activity | Reference |
|---|---|---|
| Anticancer | Inhibition of DNA synthesis, induction of apoptosis, activity against breast, lung, and CNS tumors. | scispace.comresearchgate.netrsc.org |
| Antimalarial | Used in drugs like chloroquine, quinine, and mefloquine for treating Plasmodium falciparum infections. | rsc.org |
| Antimicrobial | Effective against a range of bacteria and fungi; used in the synthesis of antibacterial drugs. | ontosight.aiijshr.com |
| Antiviral | Activity reported against HIV and other viruses. | researchgate.netrsc.org |
| Anti-inflammatory | Exhibits anti-inflammatory properties. | researchgate.netnih.gov |
| Antitubercular | Found in drugs such as bedaquiline. | rsc.org |
Rationale for Focused Research on Dimethylated Quinolinols
The strategic placement of substituent groups on the quinoline scaffold is a key principle in medicinal chemistry for optimizing biological activity. Methyl groups, though simple, can profoundly alter a molecule's steric and electronic properties, providing a clear rationale for the focused study of dimethylated quinolinols.
The introduction of methyl groups can influence the molecule's interaction with biological targets. For instance, in studies of related dimethylated quinoline carboxylic acids, methyl groups at the 7 and 8 positions were suggested to enhance radical-scavenging and antioxidant properties. The position of these methyl groups is critical, as it can create specific steric and electronic environments that fine-tune the compound's activity.
Furthermore, the presence and position of alkyl groups can introduce highly specific chemical behaviors. Research on 5,7-dimethyl-8-quinolinol revealed that the two methyl groups were essential for its unique ability to act as a selective non-extracting agent for certain metal ions, a property not observed in the unsubstituted parent compound. oup.com This highlights how dimethylation can be used to engineer molecules for specific chemical applications beyond biology. The addition of bulky groups can also introduce steric hindrance, which can affect activity, as seen in comparisons between different halogenated quinolinols. researchgate.net Therefore, investigating specific dimethylation patterns, such as in 5,8-Dimethyl-4-quinolinol, is a rational approach to discovering compounds with potentially enhanced potency, selectivity, or novel functionalities.
| Compound Type | Observed Effect of Methylation | Reference |
|---|---|---|
| 7,8-dimethylquinoline derivative | Enhanced antioxidant and radical-scavenging properties. | |
| 5,7-Dimethyl-8-quinolinol | Essential for specific metal ion selectivity. | oup.com |
| General Dimethylation | Alters steric and electronic properties, influencing biological target interaction. |
Overview of Current Research Landscape Pertaining to this compound Analogues
The specific compound this compound (CAS No. 203626-57-7) represents a precise structural variation within the broader quinolinol family. chemicalbook.com While comprehensive reviews on this particular subclass are not widespread, the existing chemical literature indicates that the 5,8-dimethylquinoline (B1615803) core is an active area of synthetic and investigational research.
Research activities involving this scaffold can be seen through the synthesis and study of its close analogues. For example, Methyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has been synthesized, demonstrating that methods are being developed to create derivatives based on the 5,8-dimethyl-4-oxo-quinoline framework. chemscene.com The availability of such compounds is crucial for screening and identifying potential biological activities.
Furthermore, analogues featuring the 5,8-dimethylquinoline skeleton have appeared in comparative studies to elucidate structure-activity relationships. In research on the antioxidant properties of quinoline derivatives, a 5,8-dimethyl analogue was used as a comparator to a 7,8-dimethyl variant, highlighting its role in systematic studies aimed at understanding how the positioning of methyl groups affects chemical behavior. The inclusion of these analogues in research underscores their importance in building a deeper understanding of how structural modifications impact function. The current landscape suggests that while this compound itself may not yet be a widely reported agent, its core structure is a subject of ongoing chemical exploration.
| Analogue/Core Structure | Context of Research | Reference |
|---|---|---|
| This compound | Identified with CAS No. 203626-57-7. | chemicalbook.com |
| Methyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | Synthesized as a derivative of the 5,8-dimethyl-4-oxo-quinoline core. | chemscene.com |
| 5,8-dimethyl analog of a quinoline carboxylic acid | Used in comparative studies to investigate antioxidant properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)9(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOYAQFVPXIJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369499 | |
| Record name | 5,8-Dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-57-7 | |
| Record name | 5,8-Dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,8 Dimethyl 4 Quinolinol and Analogous Structures
Classical Quinoline (B57606) Synthesis Approaches
The foundational methods for quinoline synthesis rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds. These reactions, while established, often require harsh conditions but remain valuable for their versatility.
Cyclocondensation Reactions in Quinoline Formation
A variety of named reactions exist for the synthesis of the quinoline ring system, many of which involve the reaction of anilines with dicarbonyl compounds or their equivalents. pharmaguideline.comiipseries.org These methods, including the Combes, Doebner-von Miller, and Friedländer syntheses, provide different substitution patterns on the resulting quinoline core. pharmaguideline.com
The Combes synthesis , for instance, involves the reaction of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using a strong acid. pharmaguideline.com For 5,8-Dimethyl-4-quinolinol, this would theoretically involve reacting 2,5-dimethylaniline (B45416) with a β-ketoester like ethyl acetoacetate, followed by acid-catalyzed cyclization.
The Friedländer synthesis offers another route, condensing an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com
The Skraup Reaction and its Variants for Quinolines
The Skraup reaction is one of the oldest and most direct methods for synthesizing quinolines. iipseries.orgnih.gov In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com To synthesize a substituted quinoline like 5,8-dimethylquinoline (B1615803), the corresponding substituted aniline, 2,5-dimethylaniline, would be used as the starting material.
A significant variant of this method is the Doebner-von Miller reaction . This approach uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine (B92270) ring. nih.govnih.gov For example, reacting an aniline with crotonaldehyde (B89634) can yield a 2-methylquinoline (B7769805) derivative. iipseries.org This method is generally conducted under acidic conditions. nih.gov
| Reaction Name | Key Reactants | Typical Product | Reference |
| Skraup Reaction | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | pharmaguideline.comnih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | 2- and/or 4-Substituted Quinolines | nih.govnih.gov |
| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound, Acid | 2,4-Disubstituted Quinolines | pharmaguideline.com |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | 2,3-Disubstituted Quinolines | pharmaguideline.com |
Targeted Synthesis of Substituted 4-Quinolinols
For the specific synthesis of 4-hydroxyquinoline (B1666331) derivatives, including this compound, methods that directly install the hydroxyl group at the C4 position are more efficient.
Synthetic Routes to 4-Hydroxyquinoline Derivatives
The Conrad-Limpach-Knorr synthesis is a prominent method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). pharmaguideline.com This reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. pharmaguideline.com The reaction conditions can be controlled to favor the formation of either 2-quinolones or 4-quinolones. At lower temperatures, a β-aminoacrylate is formed, which upon thermal cyclization (often in a high-boiling solvent like diphenyl ether) yields the 4-quinolone. pharmaguideline.com For the synthesis of this compound, the starting aniline would be 2,5-dimethylaniline.
Another versatile method is the Gould-Jacobs reaction . This approach begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). The resulting anilinomethylenemalonate is then cyclized at high temperatures to afford an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation would yield the desired 4-hydroxyquinoline. This multi-step process allows for the introduction of various substituents.
Precursor-Based Synthesis Strategies (e.g., from 3-[(5-chloro-2-methylphenyl)amino]-, ethyl ester for 5-chloro-2,8-dimethyl-4-quinolinol)
The synthesis of complex quinoline derivatives often relies on a precursor-based strategy, where a substituted aniline is prepared first and then subjected to a quinoline-forming cyclization. For an analogous compound like 5-chloro-8-hydroxyquinoline (B194070), a common industrial synthesis involves a modified Skraup reaction using 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol (B165678) with glycerol and sulfuric acid. google.com The reaction can be improved by the addition of boric acid to moderate the reaction and reduce tar formation. google.com
In a more targeted laboratory synthesis, a precursor like 3-[(5-chloro-2-methylphenyl)amino]-, ethyl ester could be envisioned as an intermediate. This aniline derivative, upon intramolecular cyclization (for example, a Dieckmann condensation if an appropriate ester group is present on the aniline ring, or other cyclization strategies), would lead to the formation of the quinoline ring system with the desired substitution pattern. The synthesis of a 5,8-dideaza analog of Methotrexate provides an example of a multi-step synthesis where a complex aniline precursor is first assembled and then cyclized to form a quinazoline, a structural isomer of quinoline. mdpi.com This highlights the general principle of using carefully constructed precursors to build complex heterocyclic systems. mdpi.com
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of classical reactions. These methods are applicable to the synthesis of quinolines and their derivatives.
Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the Friedländer synthesis of quinolines. mdpi.com The use of microwave irradiation can reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov
Ultrasound irradiation is another technique that can enhance reaction rates and yields. nih.gov It has been applied to quinoline synthesis, offering advantages such as shorter reaction times and easier product isolation. nih.gov
The use of novel catalytic systems is also a key area of advancement. For instance, superacids like trifluoromethanesulfonic acid have been employed as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, providing an efficient route to quinoline scaffolds. mdpi.com Furthermore, metal-free catalytic systems , such as the use of iodine to promote three-component reactions, offer a greener alternative to traditional metal-catalyzed processes. nih.gov
| Advanced Technique | Description | Advantages | Reference |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Drastically reduced reaction times, often higher yields. | nih.govmdpi.com |
| Ultrasound Irradiation | Use of ultrasonic waves to promote chemical reactions. | Shorter reaction times, easy product isolation, good to excellent yields. | nih.gov |
| Superacid Catalysis | Employing superacids as both solvent and catalyst. | High efficiency, broad functional group compatibility. | mdpi.com |
| Metal-Free Catalysis | Using non-metal catalysts (e.g., iodine). | Greener synthesis, avoids heavy metal contamination. | nih.gov |
One-Pot Multicomponent Reactions for Quinolinol Derivatives
The synthesis of quinolinol and its analogs through MCRs often proceeds under mild, catalyst-free conditions, further enhancing their appeal from a green chemistry perspective. tandfonline.com A common approach involves the reaction of an amino-substituted precursor, an aldehyde, and a compound with an active methylene (B1212753) group. For instance, new series of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives have been prepared through a one-pot reaction of ethyl 5-aminobenzofuran-2-carboxylate, various aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile. tandfonline.com This reaction proceeds efficiently in refluxing ethanol (B145695) without the need for a catalyst, affording high yields of the desired products. tandfonline.com
The choice of reactants and reaction conditions can be optimized to achieve high yields. In some cases, while catalyst-free conditions are effective, the use of a catalyst can significantly improve reaction times and yields. Various catalysts, including Brønsted acids, Lewis acids, and nanoparticles, have been employed. scirp.org For example, the synthesis of dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one derivatives was achieved through the cyclization of an aromatic aldehyde, dimedone, and 8-hydroxy-quinoline. scirp.org While the reaction can proceed without a catalyst, comparisons with other catalysts showed that catalyst-free conditions can be highly effective, albeit sometimes with longer reaction times. scirp.org
Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Derivatives
| Reactants | Catalyst/Conditions | Solvent | Product Type | Yield |
|---|---|---|---|---|
| Ethyl 5-aminobenzofuran-2-carboxylate, Aromatic Aldehydes, 3-Oxo-3-phenylpropanenitrile | Catalyst-free, Reflux | Ethanol | 6,9-Dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives | Up to 90% tandfonline.com |
| Aromatic Aldehyde, Dimedone, 8-Hydroxy-quinoline | Catalyst-free | Not specified | Dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one derivatives | High scirp.org |
| 2-Aminobenzaldehydes, β-Nitroacrylates | BEMP (solid base) | Acetonitrile | Quinoline-2-carboxylate derivatives | Good mdpi.com |
N-Heterocyclic Carbene-Catalyzed Synthesis of Quinolin-4-ones
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their strong nucleophilic character. nih.gov They are particularly effective in catalyzing transformations under mild conditions, offering an alternative to traditional metal-catalyzed reactions. nih.govchalmers.se One notable application is in the synthesis of quinolin-4-ones and their derivatives. nih.gov
The NHC-catalyzed synthesis of quinolin-4-ones often proceeds via a mechanism involving the concept of "umpolung," or the inversion of polarity of a functional group. youtube.com In a typical reaction, the NHC catalyst first attacks the carbonyl carbon of an aldehyde, leading to the formation of a Breslow intermediate. youtube.com A subsequent proton transfer generates a nucleophilic species known as a homoenolate equivalent. nih.govnih.gov This homoenolate can then react with an electrophile. nih.gov
In the context of quinolin-4-one synthesis, the NHC-generated homoenolate attacks an α-halogenated ketone or a similar electrophilic partner. nih.gov This is followed by an intramolecular heterocyclization and subsequent dehydration, driven by the formation of the stable, conjugated quinolin-4-one ring system. nih.gov This methodology is valued for its simplicity, mild reaction conditions, and the absence of significant by-products. nih.gov An alternative approach involves the indirect Friedländer annulation, where NHCs catalyze the reaction between a 2-aminobenzyl alcohol and a ketone, providing a metal-free route to polysubstituted quinolines. researchgate.net
Table 2: Key Features of NHC-Catalyzed Quinolin-4-one Synthesis
| Feature | Description |
|---|---|
| Catalyst | N-Heterocyclic Carbene (NHC), a type of organocatalyst. nih.gov |
| Key Intermediate | Homoenolate equivalent, generated from an aldehyde and the NHC. nih.gov |
| General Mechanism | 1. Nucleophilic attack of NHC on aldehyde. 2. Proton transfer to form homoenolate. 3. Attack on an electrophile. 4. Intramolecular cyclization and dehydration. nih.gov |
| Common Substrates | 2-Aminobenzaldehydes, α-halogenated ketones, 2-aminobenzyl alcohols. nih.govresearchgate.net |
| Advantages | Mild reaction conditions, high yields, metal-free, operational simplicity. nih.govresearchgate.net |
Purification and Isolation Methodologies
The purification and isolation of this compound and analogous quinoline derivatives are critical steps to obtain materials of high purity. The choice of method depends on the physical properties of the compound (e.g., solid or oil), its solubility, and its stability. reddit.com
Crystallization is a primary technique for purifying solid quinoline derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The crystals are then collected by filtration. The choice of solvent is crucial; for example, some quinoline derivatives can be effectively crystallized from ethanol or ethyl acetate.
Column chromatography is a versatile method for purifying both solid and oily products. However, quinoline derivatives can be challenging to purify on standard silica (B1680970) gel, as decomposition is sometimes observed. reddit.comresearchgate.net To mitigate this, deactivated silica (e.g., treated with triethylamine (B128534) or sodium bicarbonate) or alternative stationary phases such as alumina, Florisil, or cellulose (B213188) may be employed. reddit.com The eluent system is carefully chosen to achieve good separation of the target compound from by-products.
Salt Formation and Liberation: A classic and effective method for purifying basic nitrogen heterocycles like quinolines involves their conversion to a salt. google.com The crude quinoline derivative can be treated with an acid, such as phosphoric acid or hydrochloric acid, to precipitate it as a phosphate (B84403) or hydrochloride salt. google.com This salt can be filtered and washed to remove non-basic impurities. Subsequently, the purified salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the acid and liberate the pure quinoline free base, which can then be extracted or filtered. google.com
Solvent Extraction and Washing: Liquid-liquid extraction is useful for separating the product from the reaction mixture, especially after neutralization of a salt. google.com Furthermore, if the desired product has low solubility in a particular solvent while the impurities are soluble, washing the crude solid with that solvent can be a simple and effective purification step. reddit.com For instance, some quinolin-3,4-diones have been purified by washing with ether. reddit.com In some cases, vacuum distillation can be employed for purification, particularly after initial drying with an agent like sodium sulfate. google.com
Chemical Reactivity and Transformational Pathways of 5,8 Dimethyl 4 Quinolinol
Electrophilic Aromatic Substitution Reactions
The reactivity of the quinoline (B57606) ring system in electrophilic aromatic substitution (EAS) is heavily influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring, and the activating nature of substituents on the carbocyclic (benzene) ring. thieme-connect.de In unsubstituted quinoline, electrophilic attack preferentially occurs at the C5 and C8 positions of the more electron-rich benzene (B151609) ring. thieme-connect.dequora.com
For 5,8-Dimethyl-4-quinolinol, the reactivity is more complex. The molecule possesses three activating groups: a strong electron-donating hydroxyl group at C4 and two weakly electron-donating methyl groups at C5 and C8. The hydroxyl group, being a powerful activating ortho-, para-director, would strongly favor substitution at C3. However, the C5 and C8 positions are already occupied by methyl groups. The directing effects of the C5-methyl and C8-methyl groups would further activate the benzene ring.
Reactivity of the Hydroxyl Group in Quinolinols
The hydroxyl group at the C4 position of this compound imparts reactivity characteristic of both phenols and enols due to keto-enol tautomerism, where 4-hydroxyquinoline (B1666331) can exist in equilibrium with its 4-quinolone form. researchgate.netwikipedia.org This phenolic character allows for typical reactions such as O-alkylation and O-acylation. nih.gov
Research on related 4-hydroxyquinoline systems demonstrates the synthetic utility of this hydroxyl group. For instance, it can be converted into a directing group, such as an O-carbamoyl, to guide subsequent C-H functionalization reactions at other positions on the quinoline ring. chemrxiv.org Furthermore, the hydroxyl group can participate directly in cyclization reactions. Under ruthenium catalysis, 4-hydroxyquinolines react with alkynes in an annulation process that involves the C5-H position and the C4-hydroxyl group to generate fused pyran ring systems. chemrxiv.org This highlights the potential of the hydroxyl group in this compound to act as a nucleophile and a handle for constructing more complex heterocyclic structures.
Oxidative Transformations of Quinolinol Systems
The oxidation of hydroxyquinolines is a key method for the synthesis of quinoline-5,8-diones, a scaffold found in several bioactive natural products. bsu.edunih.gov Photooxygenation has been demonstrated as an efficient and mild method for this transformation. thieme-connect.deresearchgate.net The reaction typically involves a photosensitizer, such as Methylene (B1212753) Blue or 5,10,15,20-tetraphenylporphyrin (TPP), which absorbs light and transfers energy to molecular oxygen to produce highly reactive singlet oxygen. researchgate.net
This singlet oxygen then reacts with an electron-rich substrate like a hydroxyquinoline to yield the corresponding dione. Studies on various substituted 8-hydroxyquinolines have shown good to excellent yields for their conversion to quinoline-5,8-diones under these conditions. researchgate.netresearchgate.net
While direct studies on this compound are not prevalent, the established methodology for oxidizing the carbocyclic ring of the quinoline system is applicable. The oxidation of this compound would be expected to proceed to form 5,8-Dimethylquinoline-4,5,8-trione, though such a reaction would be complex. A more common transformation is the oxidation of 5- or 8-hydroxyquinolines. For example, the photooxygenation of 8-hydroxyquinoline (B1678124) derivatives yields the corresponding quinoline-5,8-diones.
| Substrate (8-Hydroxyquinoline Derivative) | Photosensitizer | Solvent | Yield (%) of Quinoline-5,8-dione |
| 8-Hydroxyquinoline | TPP | Dichloromethane | 89 |
| 6-Methyl-8-hydroxyquinoline | TPP | Dichloromethane | 80 |
| 7-Chloro-8-hydroxyquinoline | TPP | Dichloromethane | 50 |
| 8-Hydroxyquinoline | Methylene Blue | Methanol (B129727) | 64-70 |
This table presents data for the photooxygenation of related 8-hydroxyquinoline compounds to illustrate the general transformation. thieme-connect.deresearchgate.net
Reductive Transformations
The selective reduction of the pyridine ring in quinolines to afford 1,2,3,4-tetrahydroquinolines is a valuable transformation for accessing important saturated heterocyclic cores. nih.gov Electrocatalytic hydrogenation has emerged as a powerful, safe, and environmentally friendly method to achieve this under mild conditions, using water or hydrogen gas as the hydrogen source. nih.govnih.gov
This technique often utilizes a proton-exchange membrane (PEM) reactor, which eliminates the need for a supporting electrolyte and simplifies product purification. nih.govbeilstein-journals.org Various catalysts, including Platinum on Carbon (Pt/C) and novel fluorine-modified cobalt systems, have been shown to be highly effective. nih.govnih.gov The reaction demonstrates a broad substrate scope, with various substituted quinolines being successfully reduced to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives in high yields. nih.govnih.gov
Although this compound is not specifically documented as a substrate, the general applicability of the method suggests it would be readily converted to 5,8-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. The table below summarizes the conditions and outcomes for the electrocatalytic hydrogenation of representative quinoline substrates using a PEM reactor. nih.gov
| Substrate (Quinoline Derivative) | Cathode Catalyst | Additive | Yield (%) of Tetrahydroquinoline |
| Quinoline | Pt/C | PTSA | 99 |
| 6-Methylquinoline | Pt/C | PTSA | 99 |
| 8-Methylquinoline | Pt/C | PTSA | 99 |
| 6-Methoxyquinoline | Pt/C | PTSA | 99 |
Reaction conditions: Pt/C anode, CH₂Cl₂ solvent, H₂ gas flow, room temperature, 50 mA cm⁻² current density. PTSA (p-toluenesulfonic acid) was used as a catalytic promoter. nih.gov
Stability and Degradation Pathways of Substituted Quinolinols (e.g., 4-halo-8-quinolinols in specific solvents)
The stability of quinolinol derivatives can be highly dependent on the substitution pattern and the solvent environment. Studies on 4-halo-8-quinolinols provide significant insight into potential degradation pathways relevant to quinolinols substituted at the 4-position.
It has been reported that 4-halo-8-quinolinols are unstable in dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.netfordham.edu In these solvents, the compounds undergo hydrolysis at the C4 position, replacing the halogen atom with a hydroxyl group to form a 4,8-quinolindiol. researchgate.net This reaction is notably absent in nonpolar aprotic solvents like pyridine, indicating a specific catalytic role of DMSO and DMF in promoting the hydrolysis. researchgate.netfordham.edu The proposed mechanism suggests that the oxygen atom in the product is supplied by the solvent molecule, which is then regenerated by trace water, making the solvent a catalyst for the degradation. fordham.edu Furthermore, bromo-substituted analogs were observed to decompose more rapidly than their chloro-substituted counterparts. fordham.edu
| Starting Compound | Solvent | Major Degradation Product |
| 4,5-Dichloro-8-quinolinol | DMSO | 5-Chloro-4,8-quinolindiol |
| 4,5-Dibromo-8-quinolinol | DMSO | 3,5-Dibromo-4,8-quinolindiol* |
| 4,5,7-Trichloro-8-quinolinol | DMSO | 5,7-Dichloro-4,8-quinolindiol |
| 4-Halo-8-quinolinols | Pyridine-d₅ | No reaction observed |
\In this specific case, hydrolysis was accompanied by rebromination at the C3 position. researchgate.net*
These findings suggest that this compound, while lacking a labile halogen, possesses a hydroxyl group at the C4 position, which is the site of the hydrolytic substitution in the halo-analogs. The stability of the C4-OH bond in this compound in such solvents is expected to be significantly higher than a C4-halogen bond.
Derivatization Strategies and Functionalization of the 5,8 Dimethyl 4 Quinolinol Scaffold
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental strategies for expanding the carbon framework of the 5,8-Dimethyl-4-quinolinol scaffold. These reactions introduce new alkyl or aryl groups, which can significantly alter the molecule's steric and electronic profile.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.govmdpi.com This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide or triflate, catalyzed by a palladium complex. mdpi.comresearchgate.net
For the this compound scaffold, this strategy would first require its conversion into a halogenated derivative (e.g., at the C2, C3, or C6 position) or a quinolinyl triflate. This functionalized quinolinol could then be coupled with various arylboronic acids to yield aryl-substituted 5,8-dimethyl-4-quinolinols. The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. mdpi.comusd.edu The synthesis of various aryl quinolines and tetrahydroquinolines from their corresponding bromo- and dibromo- precursors using palladium-catalyzed Suzuki-Miyaura coupling has been demonstrated with high yields (68%–82%). researchgate.net
Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of Haloquinolines
| Haloquinoline Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted Phenylboronic Acids | PdCl₂(PPh₃)₂ | 6-Aryl-tetrahydroquinolines | researchgate.net |
| 5-Bromo-8-methoxyquinoline | Substituted Phenylboronic Acids | PdCl₂(PPh₃)₂ | 5-Aryl-8-methoxyquinolines | researchgate.net |
| Aryl Halides | Pinacol Borane | Pd-based catalyst | Aryl Pinacol Boronates | researchgate.net |
| 2-Bromo-3-picoline | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Functionalized Biaryl Precursor | nih.gov |
The alkylation of quinolinols is a complex process where regioselectivity is a key consideration. For 4-quinolinols, alkylation can occur at two primary sites: the nitrogen atom (N-alkylation) to form a quinolone, or the oxygen atom of the hydroxyl group (O-alkylation) to form a 4-alkoxyquinoline. The outcome is highly dependent on reaction conditions such as the base, solvent, and the presence of substituents on the quinoline (B57606) ring. nih.govresearchgate.net Studies on 2-phenyl-4-quinolones have shown that the presence of a hydroxyl group at the C-5 position favors N-alkylation due to a chelation effect. researchgate.net In the absence of such a group, O-alkylation can become the dominant pathway. researchgate.net
While direct alkylation of the aromatic ring is less common, specific positions can be targeted under certain conditions. The example of regioselective alkylation at the C-2 position of 8-quinolinols often involves electrophilic substitution on the electron-rich quinoline ring. A notable example is the Mannich reaction, where an iminium ion, formed from an amine and formaldehyde, acts as the electrophile, attacking the nucleophilic C-2 position to yield a C-2 aminomethylated product. This highlights how the inherent electronic properties of the quinoline scaffold can be exploited to direct functionalization to specific carbon atoms.
Halogenation and Sulfonation Modifications
Introducing halogen atoms or sulfonate groups onto the this compound scaffold serves to modify its electronic properties and provides reactive handles for further synthetic transformations, such as cross-coupling reactions.
Halogenation can be achieved with high regioselectivity. For the parent 4-quinolone structure, the C3–H bond can be selectively chlorinated or brominated under mild conditions using a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) in the presence of potassium chloride or potassium bromide. acs.org This method has been shown to be effective for a variety of 2-aryl-4-quinolones, affording the 3-halogenated products in good to excellent yields. acs.org Furthermore, metal-free methods for the remote C5–H halogenation of 8-substituted quinolines have been developed using inexpensive reagents like trichloroisocyanuric acid (TCCA). rsc.org The presence of the 5- and 8-methyl groups on the target scaffold would likely influence the regioselectivity of these halogenation reactions. The synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol has been reported, indicating that direct halogenation of the dimethylated quinolinol ring system is feasible. scbt.com
Sulfonation can occur either at the C8-hydroxyl group to form a sulfonate ester or directly on the aromatic ring via electrophilic substitution. The formation of sulfonate esters is typically achieved by reacting the hydroxyl group with a sulfonyl chloride in the presence of a base. For instance, 5-chloro-8-hydroxyquinoline (B194070) reacts with morpholine (B109124) sulfonyl chloride to yield 5-chloro-8-quinolinyl 4-morpholinesulfonate. A similar transformation could be applied to this compound. These sulfonate esters are of interest as they can serve as leaving groups in nucleophilic substitution reactions or as prodrugs that undergo cleavage. jst.go.jp Ring sulfonation is also a known modification, as seen in the well-characterized 8-hydroxyquinoline-5-sulfonic acid. iucr.org
Conjugation with Bioactive Molecules
Molecular hybridization, or the conjugation of the this compound scaffold with other known bioactive molecules, is a strategy employed to develop new chemical entities with potentially enhanced or novel biological activities. nih.gov The quinoline nucleus is a common pharmacophore found in numerous therapeutic agents, and its conjugation to other active moieties can lead to synergistic effects. nih.govmdpi.com
Examples of this approach include the synthesis of conjugates of 4-aminoquinoline (B48711) and cinnamic acid to create new antimalarial agents. nih.gov Similarly, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives have been conjugated to molecules like benzothiazole, resulting in metal complexes with significant cytotoxicity against cancer cells. mdpi.com The synthesis of a series of 5-substituted 8-hydroxyquinoline derivatives conjugated with various small bioactive molecules has been reported, creating a platform for exploring new metalloquinolates. researchgate.net The this compound scaffold, with its potential for functionalization at the hydroxyl group or the aromatic ring, is a suitable candidate for such conjugation strategies.
Synthesis of Fused Heterocyclic Systems Containing the Quinolinol Moiety
The this compound ring system can serve as a foundational building block for the synthesis of more complex, fused polycyclic heterocyclic systems. nih.govnou.edu.ngnou.edu.ng These elaborate structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.gov
The pyrimido[4,5-b]quinoline core structure, also known as a deazaflavin analogue, is found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govphcogj.comresearchgate.net The synthesis of this fused system often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing, appropriately functionalized quinoline core. nih.gov
Several synthetic strategies have been developed. Multi-component, one-pot reactions are frequently employed, using starting materials such as 6-aminouracils, aldehydes, and cyclohexanone (B45756) derivatives to build the tetrahydroquinoline portion of the scaffold simultaneously with the pyrimidine ring. nih.govsharif.edu Alternatively, convergent synthetic routes start with a functionalized quinoline. For example, a 2-aminoquinoline-3-carboxamide (B1276296) can be cyclized with reagents like formamide (B127407) or acetic anhydride (B1165640) to form the fused pyrimidine ring. researchgate.net Similarly, 2-chloroquinoline-3-carbonitriles can react with guanidine (B92328) or urea (B33335) to yield pyrimido[4,5-b]quinolines. nih.gov To utilize this compound as a precursor for these syntheses, it would first need to be transformed into a suitably functionalized derivative, such as a 3-amino-4-hydroxy-5,8-dimethylquinoline, which could then undergo cyclization to form the target pyrimido[4,5-b]quinoline system.
Tetrahydroquinolinecarbonitriles as Building Blocks
Tetrahydroquinolinecarbonitriles are valuable and versatile building blocks in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Their synthesis often involves multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple precursors.
One common approach to synthesizing polyfunctionalized tetrahydroquinolines is through a one-pot reaction involving a ketone (like cyclohexanone), an activated methylene (B1212753) nitrile (such as malononitrile (B47326) or benzylidinemalononitrile), and an aniline (B41778) derivative. derpharmachemica.com For instance, the reaction of cyclohexanone, 2-benzylidinemalononitrile, and various anilines in refluxing ethanol (B145695) yields 2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenylquinoline-3-carbonitrile derivatives. derpharmachemica.com This method provides a straightforward entry to the tetrahydroquinoline core, which can then be used for further derivatization.
These tetrahydroquinolinecarbonitrile derivatives serve as key intermediates for synthesizing more complex fused-ring systems, such as pyrimido[4,5-b]quinolones. derpharmachemica.comresearchgate.net The amino and nitrile functionalities on the tetrahydroquinoline ring are reactive handles that can participate in cyclization reactions. For example, these building blocks can be reacted with reagents like carbon disulfide or hydrazonoyl halides to construct fused pyrimidine or other heterocyclic rings, demonstrating their utility in creating diverse molecular architectures. derpharmachemica.com
Another synthetic route involves the condensation of cross-conjugated dienones of the cyclohexane (B81311) series with malononitrile under basic conditions, which selectively produces substituted tetrahydroquinolinecarbonitriles. researchgate.net The specific structure of the resulting products is influenced by the reaction conditions and the nature of the substituents on the starting dienone. researchgate.net These synthetic strategies highlight the role of tetrahydroquinolinecarbonitriles as pivotal intermediates for accessing a broad range of fused quinoline derivatives.
Indol-4-one (B1260128) Derivatives Incorporating Quinolinol
A highly efficient strategy for incorporating an indol-4-one moiety onto a quinolinol scaffold involves a one-pot, three-component Domino reaction. This green and efficient method allows for the synthesis of novel 1-substituted 2-(8-hydroxyquinolin-5-yl)-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indol-4-one derivatives in good to excellent yields. rcsi.science
The reaction proceeds by combining 5-chloroacetyl-8-hydroxyquinoline, a primary amine (alkyl, aryl, or heteroaryl), and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in ethanol, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst. rcsi.science The reaction is typically carried out under reflux conditions. A key advantage of this multicomponent approach is its operational simplicity and the ability to generate complex molecules in a single synthetic step. rcsi.science
The proposed mechanism begins with the formation of an enamine intermediate from the reaction of the primary amine with dimedone. Concurrently, DABCO facilitates the formation of a quaternary ammonium (B1175870) salt with 5-chloroacetyl-8-hydroxyquinoline. This is followed by a nucleophilic attack of the enamine onto the activated carbonyl group, leading to a cascade of reactions that culminates in the formation of the fused indol-4-one ring system attached to the quinolinol moiety at the 5-position. rcsi.science
The versatility of this reaction is demonstrated by the wide range of amines that can be employed, leading to a library of N-substituted indol-4-one-quinolinol hybrids. The yields are generally high, as illustrated in the table below, which summarizes the synthesis of various derivatives. rcsi.science
| Product | Substituent (R) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4a | CH₃ | 5 | 71 |
| 4b | C₂H₅ | 7 | 77 |
| 4c | C₃H₇ | 7 | 73 |
| 4d | C₆H₁₁ | 5 | 69 |
| 4e | C₆H₅ | 5 | 70 |
| 4f | 4-CH₃OC₆H₄ | 12 | 72 |
| 4g | 4-O₂NC₆H₄ | 2 | 94 |
| 4h | 4-ClC₆H₄ | 5 | 88 |
| 4i | 2-Pyridyl | 7 | 77 |
| 4j | 3-Pyridyl | 7 | 78 |
Data sourced from Abdel-Mohsen & El-Emary, 2016. rcsi.science
Boron-Dipyrromethene Conjugates with 8-Hydroxyquinoline
Boron-dipyrromethene (BODIPY) dyes are renowned for their outstanding photophysical properties, including high fluorescence quantum yields and excellent stability. researchgate.net Conjugating these fluorophores to an 8-hydroxyquinoline (a close analog of this compound) scaffold creates sophisticated molecules with potential applications as fluorescent sensors and advanced materials. organic-chemistry.org
The synthesis of 8-hydroxyquinoline-substituted BODIPY derivatives has been successfully achieved, resulting in novel conjugates where the quinolinol moiety is attached to the BODIPY core. organic-chemistry.org For example, a series of these compounds were prepared and characterized, demonstrating how structural modifications influence their properties. The synthesis typically involves the condensation of a pyrrole (B145914) derivative followed by complexation with boron trifluoride etherate (BF₃·OEt₂).
In one study, four such derivatives were synthesized. organic-chemistry.org The molecular structures of two of these compounds were confirmed by single-crystal X-ray diffraction, revealing important conformational details. For instance, the presence of methyl groups at the C-1 and C-7 positions of the BODIPY core was found to restrict the free rotation of the 8-hydroxyquinoline (8-HQ) moiety, forcing an almost perpendicular arrangement between the 8-HQ and BODIPY planes. In contrast, the absence of these methyl groups allows for a more flexible structure with a dihedral angle of approximately 66°. organic-chemistry.org
These structural variations have a profound impact on the photophysical properties of the conjugates. The fluorescence of the BODIPY unit in these molecules can be modulated by pH. The intense fluorescence is diminished under both acidic and basic conditions, a phenomenon attributed to photoinduced intramolecular electron transfer processes between the excited BODIPY core and the 8-hydroxyquinoline unit. This behavior makes these conjugates potential OFF-ON-OFF type pH-dependent fluorescent sensors. organic-chemistry.org
| Compound Name | Abbreviation | BODIPY Core Substitution | Linkage to 8-Hydroxyquinoline |
|---|---|---|---|
| 4,4-difluoro-8-(5-(8-hydroxyquinoline))-3,5-dimethyl-4-bora-3a,4a-diaza-s-indacene | 1 | 3,5-dimethyl | Directly at meso-position |
| 4,4-difluoro-8-(5-(8-hydroxyquinoline))-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | 2 | 1,3,5,7-tetramethyl | Directly at meso-position |
| 4,4-difluoro-8-(5-azastyryl-(8-hydroxyquinoline))-3,5-dimethyl-4-bora-3a,4a-diaza-s-indacene | 3 | 3,5-dimethyl | via azastyryl linker |
| 4,4-difluoro-8-(5-azastyryl-(8-hydroxyquinoline))-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | 4 | 1,3,5,7-tetramethyl | via azastyryl linker |
Data sourced from Chen et al., 2011. organic-chemistry.org
Coordination Chemistry and Metallosupramolecular Systems of 5,8 Dimethyl 4 Quinolinol Analogues
Ligand Properties of 4-Quinolinols: Chelation Mechanisms and Binding Sites
The coordination capability of 4-quinolinol and its analogues is fundamentally dictated by its structure as a bicyclic aromatic compound containing a hydroxyl group. A critical aspect of this ligand class is the tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the 1H-quinolin-4-one (keto) form. The enol form is crucial for its function as a potent chelating agent.
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is the primary mechanism through which 4-quinolinols bind to metals. The most effective chelation for this class of ligands occurs through the deprotonated hydroxyl group's oxygen atom and the nitrogen atom of the quinoline (B57606) ring. rroij.comnih.gov This arrangement forms a stable five-membered chelate ring with the metal center, a thermodynamically favorable configuration that enhances the stability of the resulting complex. nih.gov
The vast body of research on 8-hydroxyquinoline (B1678124) (8-HQ), an isomer of 4-quinolinol, serves as an excellent model for understanding these interactions. 8-HQ is a powerful bidentate chelating agent that coordinates through its phenolic oxygen and heterocyclic nitrogen atoms, forming stable complexes with a wide range of metal ions. rroij.comresearchgate.netajchem-a.comscirp.org This bidentate (N,O) coordination is the hallmark of this ligand family and is the expected binding mode for 5,8-Dimethyl-4-quinolinol and other analogues. The presence of methyl groups at the 5 and 8 positions, as in this compound, can introduce steric and electronic effects that may subtly modify the stability and structural properties of the resulting metal complexes compared to the parent 4-quinolinol.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-quinolinol analogues generally involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and molar ratio of reactants, are optimized to yield the desired product.
Transition metal complexes of quinolinol derivatives are widely studied. The typical synthesis involves mixing a solution of a transition metal salt (e.g., chloride or acetate) with an alcoholic solution of the quinolinol ligand. scirp.org The stoichiometry of the resulting complexes is often 1:2 (metal:ligand), leading to general formulas like M(L)₂, where L represents the deprotonated quinolinol ligand. ijrps.com Depending on the metal ion and reaction conditions, additional ligands like water or solvent molecules can also coordinate, leading to higher coordination numbers and varied geometries. For example, complexes of Cu(II) with 8-hydroxyquinoline have been reported to adopt a square-planar geometry, while Co(II) and Ni(II) complexes can form octahedral geometries by coordinating with two water molecules. scirp.org
The coordination chemistry of quinolinol analogues with lanthanide ions (Ln³⁺) is of significant interest due to the unique photophysical properties of the resulting complexes. core.ac.uk The synthesis typically involves the reaction of a lanthanide salt, such as Ln(NO₃)₃·6H₂O, with a quinoline-based ligand in a solvent mixture like methanol (B129727) or ethanol (B145695). rsc.orgnih.gov The larger ionic radii of lanthanide ions allow for higher coordination numbers, often resulting in complexes with coordination numbers of 8, 9, or 10. rsc.orgnih.gov Schiff base derivatives of quinoline are also commonly used to create polydentate ligands that form stable, often dinuclear, complexes with lanthanide ions. rsc.orgmdpi.com The coordination environment in these complexes can be complex, involving bridging oxygen atoms from the ligands and coordination from anions like nitrate. rsc.org
Quinolinol ligands also form stable complexes with main group metals. A notable example involves the synthesis of tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol, a close analogue of the subject compound. tandfonline.com These complexes, with the general formula Sn(dmqo)₂X₂ (where dmqo is 5,7-dimethyl-8-quinolinolate and X is F, Cl, or I), were synthesized and characterized, revealing a six-coordinate, slightly distorted octahedral geometry around the Sn(IV) center. tandfonline.com The two bidentate quinolinolate ligands coordinate through their nitrogen and oxygen atoms. tandfonline.com Similarly, Al(III) forms a well-known, highly stable tris-chelate complex, Al(q)₃ (where q is 8-hydroxyquinolinate), which is famous for its use in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of these complexes generally involves reacting the metal halide with the ligand.
Mixed ligand complexes, where the metal ion is coordinated to a quinolinolate and at least one other type of ligand, offer a pathway to fine-tune the properties of the resulting compound. These systems are synthesized by reacting a metal salt with two different ligands simultaneously or sequentially. For instance, mixed ligand complexes of various transition metals have been prepared using 8-hydroxyquinoline as one ligand and other organic molecules such as amino acids, β-enaminones, or 2-picoline as the secondary ligand. nih.govchemmethod.compjmhsonline.com The resulting complexes often exhibit distinct geometries and stability constants compared to their single-ligand counterparts. The formation of these heteroleptic complexes depends on the coordination preferences of the metal ion and the steric and electronic properties of all ligands involved. acs.org
Structural Elucidation of Metal-Quinolinol Complexes
Through X-ray crystallography, a variety of coordination geometries have been observed for metal-quinolinol complexes. For example, Sn(IV) complexes with 5,7-dimethyl-8-quinolinol adopt a distorted octahedral geometry. tandfonline.com Lanthanide complexes with quinoline-based Schiff base ligands have been shown to feature nine- and ten-coordinate metal centers. rsc.org Transition metal complexes can exhibit geometries ranging from square planar (for Cu(II)) to octahedral (for Co(II), Ni(II), and Cr(III)). scirp.orgijrps.commdpi.com
In addition to X-ray diffraction, a suite of spectroscopic and analytical techniques is employed to characterize these complexes.
FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration and the disappearance or shift of the O-H band of the quinolinol ligand are indicative of chelation. scirp.orgmdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org
UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry. The complexation of the ligand with a metal ion typically leads to shifts in the absorption bands. mdpi.comresearchgate.net
NMR Spectroscopy (for diamagnetic complexes) and Mass Spectrometry are used to confirm the composition and connectivity of the complexes in solution and the gas phase, respectively. mdpi.comnih.gov
Thermal Analysis (TGA/DTA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. tandfonline.com
The table below summarizes representative structural data for complexes of quinolinol analogues.
| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [Sn(dmqo)₂Cl₂] | Sn(IV) | Distorted Octahedral | Six-coordinate Sn with two bidentate (N,O) ligands and two Cl⁻ ions. | tandfonline.com |
| [Dy₂(L)₂(NO₃)₄] | Dy(III) | Nine-coordinate | Dinuclear complex with doubly bridged phenolate (B1203915) oxygen atoms. | rsc.org |
| [Ni(HL)₂] | Ni(II) | Octahedral | Helical complex with two tridentate Schiff base ligands derived from 8-hydroxyquinoline-2-carboxaldehyde. | researchgate.net |
| [Cu(q)₂] (q = 8-hydroxyquinolinate) | Cu(II) | Square Planar | Four-coordinate Cu with two bidentate (N,O) ligands. | scirp.org |
| [Cr(L)₃] (L = substituted 8-hydroxyquinolinate) | Cr(III) | Octahedral | Six-coordinate Cr with three bidentate (N,O) ligands. | mdpi.com |
Coordination Geometry and Packing Configurations
The coordination of metal ions with 8-hydroxyquinoline (8-HQ) and its derivatives frequently results in well-defined geometries, with octahedral and tetrahedral arrangements being common. For instance, in tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol, the Sn(IV) center is six-coordinate, featuring a slightly distorted octahedral geometry. This configuration involves two bidentate ligands with nitrogen and oxygen donor atoms and two halide atoms. tandfonline.com Similarly, distorted octahedral geometries are observed in transition metal complexes with 5-nitro-8-hydroxyquinoline, where trans-disposed 8-quinolate ligands occupy the equatorial positions. researchgate.net
In contrast, four-coordinate complexes can also form. Organoboron complexes derived from 8-hydroxyquinoline-5-sulfonic acid exhibit a tetrahedral geometry around the boron atom. mdpi.com The preference for a particular geometry in nickel(II) complexes, for example, can be influenced by the steric bulk of the ligands, with less sterically demanding ligands favoring a square planar arrangement, while bulkier ligands tend to result in tetrahedral structures. luc.edu
The packing of these complexes in the solid state is often governed by non-covalent interactions. In the aforementioned tin(IV) complexes, a parallel displaced packing configuration is observed between the 5,7-dimethyl-8-quinolinol ligands. tandfonline.com Crystal structures of complexes with 5-nitro-8-hydroxyquinoline are assembled through π–stacking interactions. researchgate.net In organoboron complexes, the molecular components are linked by hydrogen bonds and π–π interactions. mdpi.com
| Complex | Metal Center | Coordination Geometry | Reference |
|---|---|---|---|
| Sn(dmqo)₂X₂ (dmqo = 5,7-dimethyl-8-quinolinol; X = F, Cl, I) | Sn(IV) | Distorted Octahedral | tandfonline.com |
| [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH (M = Zn, Cd, Mn) | Zn(II), Cd(II), Mn(II) | Distorted Octahedral | researchgate.net |
| Zwitterionic organoboron complexes with 8-hydroxyquinoline-5-sulfonic acid | B | Tetrahedral | mdpi.com |
Role of the Hydroxyl Group and Quinoline Nitrogen in Chelation
The chelating ability of 8-hydroxyquinoline and its analogues is fundamental to their coordination chemistry. nih.gov This capability arises from the proximity of the hydroxyl group to the heterocyclic nitrogen atom. rroij.com Chelation involves the displacement of the hydrogen atom from the hydroxyl group and the subsequent formation of a coordinate bond between the metal ion and both the oxygen and the nitrogen atoms. rroij.com This creates a stable five-membered chelate ring. mdpi.com
The nitrogen of the quinoline acts as a Schiff base, and together with the adjacent oxygen of the deprotonated hydroxyl group, it forms the chelating center. nih.gov 8-Hydroxyquinoline is unique among the seven isomeric monohydroxyquinolines in its capacity to form these stable complexes with divalent metal ions through chelation. nih.gov This chelating property is the origin of most of the bioactivities associated with 8-HQ and its derivatives. nih.gov The formation of these metal complexes often leads to an increase in fluorescence emission, which is attributed to the increased rigidity of the molecule upon chelation. rroij.com
The versatility of 8-hydroxyquinoline as a ligand is demonstrated by its ability to form complexes with a wide variety of metal ions, including but not limited to Cu²⁺, Fe³⁺, Zn²⁺, and Al³⁺. rroij.comnih.gov The stoichiometry of the resulting complexes depends on the coordination number of the metal ion; for example, four-coordinate metals typically bind to two molecules of 8-HQ, while six-coordinate metals bind to three. rroij.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of quinoline (B57606) derivatives by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The proton NMR spectrum of 5,8-Dimethyl-4-quinolinol is expected to show distinct signals corresponding to the aromatic protons on the quinoline core and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom. Protons on the heterocyclic ring (positions 2 and 3) typically appear at a lower field compared to those on the carbocyclic ring. mdpi.com For instance, in related quinoline structures, protons adjacent to the nitrogen (like H-2) are shifted significantly downfield. mdpi.com The methyl groups at positions 5 and 8 would appear as sharp singlets in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-4) would exhibit a characteristic chemical shift influenced by the oxygen's electronegativity. Carbons in the heterocyclic ring, particularly C-2 and C-9 (the bridgehead carbon adjacent to nitrogen), are typically found at lower fields. rsc.org The signals for the two methyl carbons would appear at high field. Comprehensive 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals by identifying proton-proton and proton-carbon correlations through bonds. mdpi.com
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2 | C-H | ~8.0 - 8.5 | d |
| 3 | C-H | ~6.8 - 7.2 | d |
| 4 | C-OH | N/A | |
| 5 | C-CH₃ | N/A | |
| 5-CH₃ | C-H | ~2.4 - 2.6 | s |
| 6 | C-H | ~7.3 - 7.6 | d |
| 7 | C-H | ~7.0 - 7.3 | d |
| 8 | C-CH₃ | N/A | |
| 8-CH₃ | C-H | ~2.5 - 2.7 | s |
| 9 | C | ~145 - 150 | - |
| 10 | C | ~120 - 125 | - |
Note: Predicted values are based on data from analogous quinoline structures. mdpi.comrsc.orgresearchgate.nettsijournals.com Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.
Infrared (IR) Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. Key expected bands include:
A broad band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.
Multiple sharp bands between 2900-3100 cm⁻¹ due to aromatic C-H stretching and aliphatic C-H stretching of the methyl groups. mdpi.com
Strong absorptions in the 1500-1620 cm⁻¹ range, which are attributed to the C=C and C=N stretching vibrations within the quinoline ring system. mdpi.com
Bands in the 1200-1350 cm⁻¹ region corresponding to C-O stretching and in-plane O-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C and C=N ring stretching modes are typically strong and sharp in the Raman spectrum. The symmetric stretching of the aromatic rings (ring breathing modes) also gives rise to intense Raman signals, providing a characteristic fingerprint for the quinoline core. scielo.org.mx
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch | 3200 - 3500 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch (CH₃) | 2900 - 3000 | IR, Raman |
| C=C / C=N ring stretch | 1500 - 1620 | IR, Raman (strong) |
| C-O stretch | 1200 - 1300 | IR |
| Ring Breathing | 950 - 1100 | Raman (strong) |
| C-H out-of-plane bend | 750 - 900 | IR |
Note: Frequencies are based on data from related quinolinol and heterocyclic compounds. mdpi.comasianpubs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated system. Quinoline and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions associated with the aromatic system. nih.gov The spectrum of this compound is expected to show multiple absorption bands. The position and intensity of these bands can be sensitive to the solvent polarity. researchgate.net
This technique is particularly valuable for studying the formation of metal complexes. Upon chelation with a metal ion, the 4-quinolinol acts as a bidentate ligand, coordinating through the hydroxyl oxygen and the ring nitrogen. This complexation alters the electronic structure of the ligand, leading to significant changes in the UV-Vis spectrum, often a bathochromic (red) shift of the absorption maxima. mdpi.com By monitoring these spectral changes during a titration with a metal salt, the stoichiometry and stability constants of the resulting complex can be determined. hw.ac.uk
| Compound Type | Solvent | Approximate λmax (nm) | Transition Type |
|---|---|---|---|
| 8-Hydroxyquinoline (B1678124) | Ethanol (B145695) | ~250, ~310 | π → π |
| Methyl-substituted quinolinol | DMSO | ~270, ~320 | π → π |
| Vanadium(IV)-quinolinolate complex | DMSO | ~268, ~320, ~390 | Intraligand / LMCT |
| Tin(IV)-quinolinolate complex | Various | Shifts upon complexation | Intraligand / LMCT |
Note: Data compiled from studies on various quinolinol derivatives and their metal complexes. mdpi.comnih.govtandfonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₁NO), the calculated monoisotopic mass is 173.0841 g/mol . scbt.com
In an electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺•) at m/z = 173. The fragmentation pattern provides structural clues. A related compound, 5,8-dimethylquinoline (B1615803) (lacking the hydroxyl group), shows a base peak at its molecular ion (m/z 157) and a significant fragment from the loss of a methyl radical (m/z 142). massbank.jp For this compound, characteristic fragmentation pathways would likely include:
Loss of CO: A retro-Diels-Alder or similar rearrangement, characteristic of phenols and hydroxy-heterocycles, could lead to the loss of a neutral carbon monoxide molecule, resulting in a fragment at m/z 145.
Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups would produce a fragment ion at m/z 158.
Loss of HCN: Cleavage of the pyridine (B92270) ring can result in the elimination of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. rsc.org
| m/z | Ion Formula | Identity | Proposed Fragmentation Pathway |
|---|---|---|---|
| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion [M]⁺• | - |
| 158 | [C₁₀H₈NO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |
| 145 | [C₁₀H₁₁N]⁺• | [M - CO]⁺• | Loss of carbon monoxide |
| 144 | [C₁₀H₁₀N]⁺ | [M - CHO]⁺ | Loss of a formyl radical |
Note: Fragmentation pathways are predicted based on the structure and data from similar compounds. massbank.jp
X-ray Crystallography for Definitive Molecular and Supramolecular Structures
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related quinolinol structures allows for well-founded predictions. mdpi.commdpi.com
| Parameter | Typical Value/Observation | Reference Compound Type |
|---|---|---|
| C-C (aromatic) bond length | 1.36 - 1.42 Å | Quinoline derivatives |
| C-N (aromatic) bond length | 1.32 - 1.38 Å | Quinoline derivatives |
| C-O (phenolic) bond length | ~1.36 Å | Hydroxyquinolines |
| M-O bond length (in complexes) | 1.9 - 2.2 Å | Metal quinolinolates |
| M-N bond length (in complexes) | 2.0 - 2.3 Å | Metal quinolinolates |
| Supramolecular Interactions | Hydrogen bonding, π-π stacking | Quinolinols and their complexes |
Note: Values are representative and compiled from crystallographic data of various quinoline derivatives and their metal complexes. mdpi.comtandfonline.commdpi.comresearchgate.net
Photoluminescence and Fluorescence Spectroscopy of Quinolinol Complexes
While 8-hydroxyquinoline and its derivatives are known for forming highly fluorescent complexes with various metal ions, the luminescence properties of 4-quinolinol systems are also of significant interest. nih.gov Upon coordination to a suitable metal ion (e.g., Al³⁺, Zn²⁺, Ga³⁺), this compound can form complexes that exhibit strong photoluminescence.
The fluorescence typically arises from intraligand π → π* transitions, where the metal ion's role is to induce conformational rigidity and reduce non-radiative decay pathways, thus enhancing the emission quantum yield. The emission wavelength and intensity are highly dependent on several factors:
The Metal Ion: The nature of the metal center influences the energy levels of the complex and the efficiency of the emission.
Substituents: The electron-donating methyl groups on the quinolinol ring can modulate the energy of the electronic transitions, tuning the emission color.
Environment: The emission can be sensitive to the solvent or the solid-state matrix, with solid-state samples sometimes showing blue-shifted emission compared to their solution counterparts. tandfonline.com
These luminescent properties make quinolinol complexes candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors for metal ion detection. researchgate.net
| Ligand | Metal Ion | Emission Maxima (λem, nm) | Observed Color |
|---|---|---|---|
| 5,7-Dimethyl-8-quinolinol | Sn(IV) | ~450 - 500 | Blue-Green |
| 5-Nitro-8-hydroxyquinoline | Zn(II), Cd(II) | ~530 - 550 | Green-Yellow |
| 8-Hydroxyquinoline-5-sulfonic acid | Boron | ~480 - 520 | Bluish-Green |
| 5-Cl-8-hydroxyquinoline | Eu(III), Tb(III) | Ligand: Blue; Complex: Green | Blue / Green |
Note: Data compiled from luminescence studies on various functionalized quinolinol complexes. tandfonline.commdpi.comresearchgate.netnih.gov
A comprehensive literature search for specific computational and theoretical investigations on the chemical compound This compound did not yield dedicated research studies matching the detailed requirements of the requested article outline. The available scientific literature accessible through the performed searches focuses on related quinoline derivatives, but lacks specific data for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Natural Bond Orbital (NBO) analysis for this compound itself.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables focusing solely on this specific compound as requested. Generating such an article would require access to proprietary research data or the performance of new, original computational studies, which is beyond the scope of this service.
For context, the methodologies mentioned in the outline are standard computational chemistry techniques used to predict and analyze the properties of molecules:
Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict properties like molecular geometry, electronic energies, vibrational frequencies, dipole moments, and polarizability.
Molecular Dynamics (MD) Simulations: A computer simulation method for analyzing the physical movements of atoms and molecules. It allows the study of how a system evolves over time, providing insights into reactive properties and conformational changes.
Quantum Chemical Calculations: These calculations, often using methods like DFT, determine properties derived from the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The difference between these energies (the HOMO-LUMO gap) is an important indicator of molecular reactivity and stability.
Natural Bond Orbital (NBO) Analysis: A method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like structure picture of the electron density, helping to understand intramolecular interactions and charge delocalization.
While detailed data for this compound is unavailable, numerous studies apply these powerful theoretical tools to other quinoline derivatives to explore their electronic, structural, and reactive properties. These studies are fundamental in fields like materials science and drug design. However, in adherence to the strict requirement to focus solely on this compound, no further details from these related studies can be provided.
Computational Chemistry and Theoretical Investigations
Theoretical Studies on Excited State Intermolecular Proton Transfer (ESIPT) in 8-Hydroxyquinolines
Theoretical and computational studies have provided significant insights into the photochemistry of 8-hydroxyquinolines. A key area of investigation is the phenomenon of excited-state proton transfer (ESPT), where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen upon photoexcitation. While intramolecular proton transfer is common, intermolecular proton transfer, facilitated by a molecular bridge, has been a subject of detailed computational analysis, particularly for the parent compound, 8-hydroxyquinoline (B1678124) (8HQ).
Detailed research using time-dependent density functional theory (TDDFT) has explored the mechanism of excited-state double proton transfer (ESDPT) in complexes of 8-hydroxyquinoline with various hydrogen-bonded bridge molecules, such as ammonia, water, and acetic acid. rsc.org These studies analyze the potential energy surfaces (PES) and hydrogen bond strengths to elucidate the proton transfer pathways in the excited state. rsc.org
The findings indicate that the hydrogen bonds formed between 8HQ and the bridging molecule are crucial in facilitating the excited-state multiple proton transfer reaction. rsc.org The mechanism of this transfer is highly dependent on the nature of the bridging molecule. rsc.org For instance, three distinct concerted mechanisms have been identified for the complexes of 8HQ with ammonia (8HQ•NH₃), water (8HQ•H₂O), and acetic acid (8HQ•AcOH). rsc.org
Upon photoexcitation, the relative strengths of the hydrogen bonds in the complex dictate the sequence of proton transfer events. rsc.org
In the 8HQ•NH₃ complex , the –OH⋯NH₃ hydrogen bond is stronger. This leads to the deprotonation of the hydroxyl group on the 8HQ molecule occurring first. rsc.org
In the 8HQ•AcOH complex , the –OH⋯O–C–OH hydrogen bond is significantly weaker. Consequently, the initial step is the rapid protonation of the nitrogen atom in the 8HQ moiety. rsc.org
In the 8HQ•H₂O complex , the hydrogen bond strengths are nearly equivalent. This results in a simultaneous, symmetrical, and concerted transfer of both protons. rsc.org
These computational models demonstrate that the specific intermolecular interactions in the excited state govern the dynamics and mechanism of proton transfer in 8-hydroxyquinoline systems.
Table 1: Computational Analysis of 8-Hydroxyquinoline Intermolecular Complexes This table summarizes theoretical findings on the excited-state double proton transfer (ESDPT) mechanisms for 8-hydroxyquinoline (8HQ) complexed with different bridging molecules, as determined by TDDFT studies.
| Complex | Bridging Molecule | Key Hydrogen Bonds | Proposed Excited-State Mechanism |
| 8HQ•NH₃ | Ammonia | –OH⋯NH₃ | Concerted; deprotonation of 8HQ hydroxyl group occurs first due to stronger H-bond. rsc.org |
| 8HQ•H₂O | Water | –OH⋯OH₂ and –N⋯HOH | Symmetrical and concerted; protons transfer simultaneously due to similar H-bond strengths. rsc.org |
| 8HQ•AcOH | Acetic Acid | –OH⋯O=C and –N⋯HO–C | Concerted; protonation of 8HQ nitrogen atom occurs first due to weaker –OH⋯O H-bond. rsc.org |
Biological Activity and Mechanistic Insights in Vitro Studies
Antimicrobial Activity of Quinolinol Derivatives
Quinoline (B57606) derivatives have demonstrated a broad spectrum of antimicrobial properties, with their efficacy attributed to various structural features and mechanisms of action. nih.gov The 8-hydroxyquinoline (B1678124) (8HQ) series, in particular, is a privileged scaffold known for its potent antibacterial and antifungal activities. nih.gov
Antibacterial Efficacy
Quinolinol derivatives have shown significant efficacy against a range of pathogenic bacteria, including challenging species like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), as well as various Gram-negative bacteria.
Against Mycobacterium tuberculosis
The 8-hydroxyquinoline (HQ) scaffold is a promising starting point for the development of new anti-tubercular agents. nih.gov A structure-activity relationship study involving 26 analogues revealed that many 8-hydroxyquinolines exhibit potent activity against M. tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC90) below 5 μM. nih.govresearchgate.net The study highlighted that small substitutions at the C5 position yielded the most potent activity, while substitutions at the C2 position generally reduced potency. nih.gov For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated excellent in vitro activity against 150 clinical isolates of M. tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.govresearchgate.net The MIC50 and MIC90 for cloxyquin were 0.125 and 0.25 μg/ml, respectively. nih.govresearchgate.net Furthermore, selected active compounds from the 8-hydroxyquinoline series have been shown to be bactericidal, achieving a significant reduction (>4 log kill) in replicating M. tuberculosis at concentrations 10 times their MIC over 14 days. nih.govresearchgate.net
Against Staphylococcus aureus
Several quinolinol derivatives are effective against Staphylococcus aureus, a common Gram-positive pathogen. The parent compound, 8-hydroxyquinoline (8HQ), shows strong antimicrobial action against S. aureus with a minimum inhibitory concentration (MIC) as low as 27.58 μM. scialert.net Specific derivatives, such as 5,7-dibromo-2-methylquinolin-8-ol, have been found to have a MIC of 6.25 μg/mL against S. aureus, a value comparable to the antibiotic methicillin. polyu.edu.hk Additionally, certain quinolinequinones have displayed significant antibacterial activity against S. aureus, with MIC values as low as 1.22 μg/mL. nih.gov
Against Gram-negative bacteria
Derivatives of 8-hydroxyquinoline have also been identified as effective agents against Gram-negative pathogens. nih.gov For instance, 8HQ has shown inhibitory activity against Escherichia coli ATCC 25922 with a MIC of 220.61 μM. scialert.net A study identified 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol as an inhibitor of the type III secretion (T3S) system in the Gram-negative pathogen Yersinia pseudotuberculosis. nih.gov Further research into structure-activity relationships has produced potent compounds that target both extracellular and intracellular Gram-negative bacteria. nih.gov
| Compound | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 μg/mL | nih.govresearchgate.net |
| 8-Hydroxyquinoline Analogs | Mycobacterium tuberculosis | <5 μM (MIC90) | nih.govresearchgate.net |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 27.58 μM | scialert.net |
| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 μg/mL | polyu.edu.hk |
| 8-Hydroxyquinoline (8HQ) | Escherichia coli | 220.61 μM | scialert.net |
Antifungal Properties
The antifungal potential of quinolinol derivatives has been evaluated against various fungal species. Research has shown that 2-methyl-8-quinolinol and its substituted derivatives possess in vitro antifungal activity against fungi such as Aspergillus niger. nih.gov Specifically, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic compounds in one study. nih.gov The parent compound, 8-hydroxyquinoline, has also demonstrated antifungal activity against Saccharomyces cerevisiae with a MIC of 107.55 μM. scialert.net The modification of the quinoline scaffold continues to be a strategy for developing new antifungal agents. nih.gov
| Compound | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | Potent Activity | nih.gov |
| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger | Potent Activity | nih.gov |
| 8-Hydroxyquinoline (8HQ) | Saccharomyces cerevisiae | 107.55 μM | scialert.net |
Role of Metal Chelation in Antimicrobial Action
A key mechanism underlying the antimicrobial activity of many quinolinol derivatives is their ability to chelate metal ions. nih.gov 8-Hydroxyquinoline and its derivatives act as bidentate ligands, forming stable complexes with various metal ions through the ring nitrogen and the hydroxyl oxygen atom. researchgate.netresearchgate.net This interaction with metal ions is critically involved in their bactericidal mechanism. nih.gov
Anti-malarial Potential of Quinoline Derivatives
The quinoline ring is a cornerstone in the history of anti-malarial drug discovery, being the central structure in natural alkaloids like quinine. researchgate.netymerdigital.com Synthetic quinoline derivatives, such as chloroquine (B1663885) and primaquine, have been mainstays in malaria treatment for decades. nih.govraco.cat The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous development of new quinoline-based agents. nih.gov
Numerous studies have synthesized and evaluated novel quinoline derivatives, demonstrating their potential to overcome drug resistance. For example, a series of dihydropyrimidine (B8664642) derivatives bearing a quinolinyl residue showed moderate to high in vitro anti-malarial activity against P. falciparum, with some compounds exhibiting IC50 values as low as 0.014 μg/mL, which is superior to the standard drug chloroquine. nih.gov Similarly, newly developed tetrahydropyridine-appended 8-aminoquinoline (B160924) derivatives have shown excellent potential, effectively targeting both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum. nih.gov
| Compound Class/Example | Target Organism/Strain | Activity (IC50) | Source |
|---|---|---|---|
| Quinolinyl-dihydropyrimidine derivative (4i) | Plasmodium falciparum | 0.014 μg/mL | nih.gov |
| Tetrahydropyridine-appended 8-aminoquinoline (40c) | P. falciparum (3D7 strain) | 1.99 μM | nih.gov |
| Tetrahydropyridine-appended 8-aminoquinoline (40c) | P. falciparum (RKL-9 strain) | 5.69 μM | nih.gov |
| 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione (31) | P. falciparum (NF54 strain) | 2.21 μM | raco.cat |
Anticancer and Antiproliferative Activities
Beyond their antimicrobial applications, quinoline derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. researchgate.netmdpi.com Their mechanisms of action are diverse, often targeting key cellular processes involved in cancer progression. For instance, certain quinoline-5,8-dione and styrylquinoline analogues have demonstrated antiproliferative activity comparable to cisplatin (B142131) against leukemia cell lines. nih.gov Another novel quinoline derivative, 91b1, has shown strong anticancer effects both in vitro and in vivo, potentially by downregulating the expression of the oncogene Lumican. mdpi.com Clioquinol (5-chloro-7-iodo-8-hydoxyquinoline) and its analogues have also been investigated for their anticancer properties, with 8-hydroxy-5-nitroquinoline (NQ) proving to be a particularly potent cytotoxic agent against human cancer cell lines. nih.gov
Mechanism of Action Involving Radical Formation
One of the key mechanisms contributing to the anticancer activity of certain quinoline derivatives is their ability to generate reactive oxygen species (ROS) and other free radicals. nih.govnih.gov This process is often enhanced by the compound's interaction with transition metal ions, such as copper and iron, which are abundant in biological systems. nih.gov
For example, the cytotoxicity of 8-hydroxy-5-nitroquinoline is significantly enhanced by the presence of copper. nih.gov This combination leads to an increase in intracellular ROS generation, which can induce oxidative stress and damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis or cell death. nih.govnih.gov Studies on quinone-quinoline chelators have demonstrated that complex formation with metal ions like Cu2+ and Fe3+ leads to increased production of free radicals, such as semiquinone radicals, during redox reactions. nih.gov This generation of radicals can disrupt cellular homeostasis and is a recognized mechanism for the cytotoxic effects of many anticancer drugs. nih.gov
Interaction with NAD(P)H-quinone oxidoreductase (NQO1)
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, primarily by catalyzing the two-electron reduction of quinones to hydroquinones. mdpi.com This process bypasses the formation of reactive semiquinone intermediates that can lead to the generation of reactive oxygen species (ROS). mdpi.com The interaction of quinoline derivatives with NQO1 is of significant interest in cancer chemotherapy, as many tumor cells exhibit elevated levels of this enzyme.
Recent studies have focused on quinoline-5,8-dione derivatives as substrates for NQO1. nih.gov These compounds can undergo redox cycling mediated by NQO1, leading to the generation of ROS and selective cytotoxicity in cancer cells that overexpress the enzyme. nih.gov While direct studies on 5,8-Dimethyl-4-quinolinol are not extensively documented in this context, the quinoline scaffold is a key feature of compounds that interact with NQO1. The metabolic transformation of a 4-quinolinol to a quinone-like structure could potentially render it a substrate or inhibitor for NQO1. The presence of dimethyl groups at the 5 and 8 positions would influence the electronic properties and steric hindrance of the molecule, thereby modulating its interaction with the active site of NQO1.
Table 1: Quinoline Derivatives and their Interaction with NQO1
| Compound Class | Role in Relation to NQO1 | Consequence of Interaction |
|---|---|---|
| Quinoline-5,8-diones | Substrates | NQO1-mediated redox cycling, leading to ROS generation and selective cytotoxicity in NQO1-overexpressing cancer cells. nih.gov |
| Amino-quinoline-5,8-diones | Inhibitors | Potent antiproliferative activities. nih.gov |
Formation of Reactive Oxygen Species (ROS) and DNA Interaction
The generation of reactive oxygen species (ROS) is a key mechanism through which certain chemical compounds exert cytotoxic effects. ROS can cause damage to essential biomolecules, including DNA, lipids, and proteins, leading to cellular dysfunction and death. nih.gov
Studies on quinoline compounds have demonstrated their potential to produce ROS, particularly in the presence of transition metals like iron and copper. nih.govresearchgate.net For instance, 8-quinolinol, a compound structurally related to this compound, can form complexes with iron and stimulate the autooxidation of ferrous ions, leading to the formation of ROS. nih.govresearchgate.net The hydroxyl group at the 8-position is considered essential for this iron-binding and subsequent ROS generation. nih.govresearchgate.net Although this compound has its hydroxyl group at the 4-position, the quinoline scaffold itself is implicated in these prooxidant activities. The presence of the dimethyl groups could further influence the molecule's redox potential and its ability to chelate metal ions.
The ROS generated by such compounds can lead to oxidative DNA damage. A significant marker of this damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govresearchgate.net 8-Quinolinol has been shown to enhance the formation of 8-OHdG in DNA in the presence of ascorbate (B8700270) and copper, suggesting that it promotes the formation of hydroxyl radicals that attack DNA. nih.govresearchgate.net This indicates that quinolinol derivatives, as metal-chelate complexes, can exhibit cytotoxicity by generating ROS through the activation of oxygen molecules dependent on ferrous or cuprous ions. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. longdom.orgumb.edu For quinoline derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological effects.
In the context of HIV-1 integrase inhibition by quinoline-based ALLINIs, SAR studies have explored the impact of substitutions at various positions of the quinoline ring. For instance, studies on multi-substituted quinolines have shown that bulky substitutions at the 6 or 8 positions can negatively impact their binding properties and antiviral activity. mdpi.comusm.edu Conversely, the addition of a bromine atom at either the 6 or 8 position has been found to confer better antiviral properties. mdpi.comusm.edu
For the prooxidant and cytotoxic effects of quinoline compounds, the position of the hydroxyl group is critical. As mentioned earlier, an 8-hydroxyl group is essential for the iron-binding and ROS-generating capabilities of compounds like 8-quinolinol. nih.govresearchgate.net In the case of this compound, the hydroxyl group is at the 4-position. SAR studies on related 8-hydroxyquinoline derivatives have shown that modifications at other positions can significantly alter their activity. nih.gov The introduction of methyl groups at the 5 and 8 positions would be expected to modulate the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity.
Table 2: Summary of Structure-Activity Relationships for Quinoline Derivatives
| Biological Target/Effect | Structural Feature | Impact on Activity |
|---|---|---|
| HIV-1 Integrase (ALLINIs) | Bulky substituents at C6 or C8 | Negative impact on binding. mdpi.comusm.edu |
| HIV-1 Integrase (ALLINIs) | Bromine at C6 or C8 | Enhanced antiviral properties. mdpi.comusm.edu |
| ROS Generation | 8-hydroxyl group | Essential for iron binding and ROS production. nih.govresearchgate.net |
| Multidrug-Resistant Cancer | Aminomethyl substituent at C7 of 8-hydroxyquinoline | Potentiated activity. nih.gov |
Biological Applications of Chiral Derivatives
Chirality plays a pivotal role in the biological activity of many molecules, as stereoisomers can exhibit different pharmacological and toxicological properties. nih.gov The development of chiral derivatives of bioactive compounds is a common strategy to improve their efficacy and reduce side effects.
In the realm of quinoline chemistry, chiral-substituted tetrahydroquinolines have been synthesized and evaluated for their biological activities, including antimicrobial and antiproliferative effects. nih.gov These studies have demonstrated that the stereochemistry of these molecules can significantly influence their cytotoxic effects against cancer cell lines. nih.gov
While specific studies on the chiral derivatives of this compound are not widely reported, the principle of chirality is highly relevant. If a chiral center were introduced into the this compound structure, it would be expected that the resulting enantiomers would interact differently with chiral biological targets such as enzymes and receptors. mdpi.com The biological applications of such chiral derivatives could span a wide range of therapeutic areas, from cancer therapy to neurodegenerative diseases, depending on the specific modifications made to the parent molecule. mdpi.comnih.gov
Binding Interactions with Biological Targets (e.g., Dehydrogenase Inhibitor, ACP Reductase)
For instance, in silico docking and molecular dynamics simulations are powerful tools to predict the binding interactions of small molecules with protein targets. semanticscholar.orgtdl.org Such studies could elucidate the potential for this compound to bind to the active sites of enzymes like dehydrogenases or ACP reductase. The binding affinity would be influenced by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. semanticscholar.orgtdl.org The 4-hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the dimethyl groups and the aromatic ring system could participate in hydrophobic and pi-stacking interactions.
Applications in Advanced Chemical Sciences
Materials Science Applications
The photophysical and electronic properties of quinoline (B57606) derivatives, including 5,8-Dimethyl-4-quinolinol, make them attractive candidates for various applications in materials science.
Quinoline derivatives are widely recognized for their role in the development of organic light-emitting diodes (OLEDs). Specifically, metal complexes of 8-hydroxyquinoline (B1678124), a related compound, have been extensively used as electroluminescent materials due to their stability and luminescence properties. researchgate.netresearchgate.netmagtech.com.cn The introduction of substituents, such as methyl groups in this compound, can be strategically employed to modify the electronic properties and tune the emission color of the resulting materials. magtech.com.cn
Research into various 8-hydroxyquinoline derivatives has shown that their coordination complexes with metals like aluminum(III) can produce stable materials that exhibit green luminescence with high quantum yields, making them suitable for OLED applications. researchgate.net The design of new luminophores and the study of energy conversion processes are ongoing areas of research in the field of OLEDs, with quinoline-based materials remaining a key focus. researchgate.net The development of highly efficient materials for OLED fabrication is a significant area of investigation, with a focus on compounds that act as good electron-transporters. rsc.org
The inherent fluorescence of quinoline compounds is a key area of study for developing new materials with tailored photophysical properties. The fluorescence characteristics of hydroxyquinolines are known to be sensitive to their molecular environment, including solvent and temperature. bohrium.com For instance, the study of 8-hydroxyquinoline has revealed that its fluorescence quantum yield is solvent-dependent. niscpr.res.insemanticscholar.org
Three new tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol have been synthesized and characterized, showing interesting blue-shifted emissions in the solid state compared to their solution state. tandfonline.com The photoluminescence and thermal properties of these complexes are influenced by the halide coordinated with the tin center. tandfonline.com Specifically, the relative quantum yields of Sn(dmqo)2F2 and Sn(dmqo)2Cl2 are higher than that of Sn(dmqo)2I2. tandfonline.com
Table 1: Photophysical Properties of Tin(IV) Halide Complexes with 5,7-dimethyl-8-quinolinol
| Complex | Emission State | Emission Characteristics | Relative Quantum Yield |
|---|---|---|---|
| Sn(dmqo)2F2 | Solid | Blue-shifted | Higher than Sn(dmqo)2I2 |
| Sn(dmqo)2Cl2 | Solid | Blue-shifted | Higher than Sn(dmqo)2I2 |
Data sourced from synthesis and characterization studies of new tin(IV) halide complexes. tandfonline.com
Organic molecular materials are of significant interest for non-linear optical (NLO) applications due to the potential for "molecular engineering," where structural modifications to individual molecules can alter the bulk properties of the solid. jhuapl.edu This allows for the deliberate design of materials with specific NLO properties. Organic materials can exhibit efficient NLO properties and rapid responsiveness due to the high mobility of π-electrons. tcichemicals.com While direct studies on this compound as an NLO material are not extensively documented in the provided context, the broader class of organic compounds with delocalized electron systems is a focal point of NLO materials research. jhuapl.edutcichemicals.com The investigation of newly synthesized organic derivatives, such as certain pyrimidine (B1678525) derivatives, has shown their potential for significant NLO behavior. rsc.org
Catalytic Applications
The reactivity of the quinoline scaffold and its derivatives makes them relevant in the field of catalysis, particularly in organic transformations and electrocatalysis.
Quinoline derivatives have been explored as ligands in catalytic systems for various organic transformations. For instance, the catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione, a fragment found in antitumor compounds, has been achieved using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. researchgate.netrsc.org The efficiency of this oxidation is influenced by the state of the catalyst and the support used. researchgate.netrsc.org
Furthermore, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols using peroxides. mdpi.com These complexes, in the presence of a cocatalyst, have achieved significant yields in the oxidation of cyclohexane (B81311). mdpi.com The catalytic activity of such complexes is also observed in the oxidation of alcohols to ketones. mdpi.com
Table 2: Catalytic Oxidation Yields using Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines
| Substrate | Oxidant | Product | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclohexane | H2O2 | Cyclohexanol and Cyclohexanone (B45756) | [VO(2,6-(Me)2-quin)2] | up to 48% |
| Phenylethanol | tert-butyl hydroperoxide | Acetophenone | [VO(2,6-(Me)2-quin)2] | 46% |
| Phenylethanol | tert-butyl hydroperoxide | Acetophenone | [VO(2,5-(Me)2-quin)2] | 23% |
| Phenylethanol | tert-butyl hydroperoxide | Acetophenone | [VO(2-Me-quin)2] | 32% |
| Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | [VO(2,6-(Me)2-quin)2] | 10% |
| Cyclohexanol | tert-butyl hydroperoxide | Cyclohexanone | [VO(2,5-(Me)2-quin)2] | 5.5% |
Data represents yields obtained under specific reaction conditions as reported in the literature. mdpi.com
Electrocatalytic hydrogenation is a sustainable method for chemical transformations, often utilizing water as a hydrogen source. nih.gov Cobalt-based materials have been identified as efficient catalysts for the hydrogenation of quinolines in traditional thermocatalysis. nih.gov In the realm of electrocatalysis, a fluorine-modified cobalt catalyst has shown high activity for the electrocatalytic hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines. nih.gov This process is significant as it allows for selective hydrogenation under ambient conditions. nih.gov The adsorption of the quinoline molecule on the catalyst surface is a crucial step in this electrochemical transformation. nih.gov While this research focuses on the broader class of quinolines, it highlights the potential for derivatives like this compound to be substrates in such sustainable catalytic systems.
Analytical Methodologies
The structural framework of this compound, featuring a quinoline core with a hydroxyl group, suggests its potential as a chelating agent and a fluorophore, similar to the well-studied 8-hydroxyquinoline. nih.gov The applications of such compounds in analytical chemistry are diverse, ranging from metal ion detection to the formation of complex supramolecular structures. researchgate.net
Metal-Ion Quantification and Detection
Quinoline derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions, a property that is fundamental to their use in analytical chemistry for quantification and detection. nih.govou.ac.lk The formation of these metal complexes often results in observable changes in the solution's color or fluorescent properties, enabling colorimetric or fluorometric analysis. ou.ac.lk For instance, the interaction between a quinoline derivative and a metal ion like Fe(II) can produce a distinct color change, allowing for visual or spectrophotometric detection. ou.ac.lk While specific studies quantifying metal ions using this compound are not extensively documented, the inherent properties of the quinolinol scaffold suggest its potential utility in this area. The presence of methyl groups at the 5 and 8 positions may influence its selectivity and sensitivity towards different metal ions.
Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Zn²⁺)
The development of fluorescent chemosensors is a significant area of analytical chemistry, with quinoline-based compounds playing a prominent role. nih.govrsc.org These sensors operate through mechanisms such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the binding of metal ions. ou.ac.lk The complexation of a metal ion with the quinolinol moiety can suppress these non-radiative decay pathways, leading to an enhancement of fluorescence intensity. ou.ac.lk
The fluorescence properties of 4-hydroxyquinolines are known to be dependent on their molecular structure and environment. researchgate.net While research on this compound as a fluorescent sensor is not widely available, related quinoline derivatives have been successfully employed for the detection of various metal ions, including Fe³⁺. rsc.org The design of such sensors often involves the chemical modification of the quinoline fluorophore to enhance its selectivity and sensitivity towards a target ion. rsc.org
Table 1: Potential Characteristics of Quinolinol-Based Fluorescent Sensors
| Feature | Description | Potential Influence of 5,8-Dimethyl Substitution |
| Selectivity | The ability to preferentially bind to a specific metal ion in the presence of others. | The steric and electronic effects of the dimethyl groups could modulate the binding pocket, potentially enhancing selectivity for certain ions. |
| Sensitivity | The lowest concentration of a metal ion that can be reliably detected. | Methyl groups can alter the electronic properties of the quinoline ring, which may affect the quantum yield and the detection limit. |
| Response Time | The time required for the sensor to react to the presence of the metal ion. | This is generally rapid for chemosensors based on small molecules. |
| Signaling Mechanism | The process by which metal binding is converted into a measurable signal (e.g., fluorescence "turn-on" or "turn-off"). | The core quinolinol structure suggests a likely fluorescence enhancement mechanism upon metal chelation. |
Extraction Techniques for Metal Ions
Solvent extraction is a widely used method for the separation and preconcentration of metal ions from aqueous solutions. nih.gov The effectiveness of this technique relies on the use of an organic ligand that can form a neutral, lipophilic complex with the target metal ion, facilitating its transfer into an immiscible organic phase. 8-Hydroxyquinoline and its derivatives are well-known extractants for a wide range of metal ions due to their excellent chelating properties. nih.gov The resulting metal-quinolinate complexes are typically insoluble in water, making them ideal for extraction. researchgate.net Although specific protocols for using this compound as an extractant are not detailed in available literature, its structural similarity to proven extractants suggests it could be effective in this application. The methyl substituents would increase the lipophilicity of the molecule, which could potentially enhance the extraction efficiency of its metal complexes into organic solvents.
Supramolecular Sensors
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgmdpi.com Quinoline derivatives are valuable building blocks in the construction of supramolecular assemblies due to their planar structure and ability to participate in these interactions. researchgate.netacs.org These organized structures can be designed to act as sensors, where the binding of a guest molecule or ion induces a change in the supramolecular assembly, leading to a detectable signal.
Researchers have utilized 8-hydroxyquinoline derivatives to construct metal-organic frameworks (MOFs) and other supramolecular coordination compounds. mdpi.comrsc.org These materials can exhibit tailored properties for sensing applications. For example, a Zr(IV)-based MOF incorporating a quinoline-dicarboxylic acid ligand has been shown to be an ultrasensitive fluorescent sensor for Fe³⁺ ions. rsc.org The formation of 3D supramolecular architectures is often driven by interactions like π–π stacking and C-H···π interactions between the quinoline rings. mdpi.com The incorporation of this compound into such structures could be explored to develop new supramolecular sensors with unique recognition capabilities.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Derivatization Patterns
Future research into 5,8-Dimethyl-4-quinolinol will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. While classical methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, are established, there is a growing demand for greener and more atom-economical approaches. nih.gov The exploration of transition-metal-catalyzed C-H bond functionalization, for instance, could provide direct routes to introduce further substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. rsc.org Photocatalytic and electrochemical methods also present promising avenues for the synthesis of polysubstituted quinolines under mild conditions. mdpi.com
A significant area for future investigation lies in the diverse derivatization of the this compound scaffold. The presence of the hydroxyl group at the 4-position and the methyl groups at positions 5 and 8 invites a range of chemical modifications. Future studies could explore:
Functionalization of the hydroxyl group: Conversion of the hydroxyl group into ethers, esters, or other functional groups can significantly modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for biological applications.
Modification of the methyl groups: Oxidation of the methyl groups to carboxylic acids or aldehydes would provide handles for further chemical transformations, such as amidation or the introduction of complex side chains.
Introduction of substituents on the aromatic rings: Exploring electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could lead to the synthesis of a library of novel derivatives with varied electronic and steric properties.
These synthetic explorations will be instrumental in building structure-activity relationships and tailoring the properties of this compound for specific applications.
Deeper Mechanistic Understanding of Biological Activities
Quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Preliminary studies on related quinolinol derivatives suggest that they can exhibit potent activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The proposed mechanism for some quinolinol-based compounds involves targeting the bacterial cell membrane, leading to its depolarization and subsequent inhibition of essential macromolecular synthesis. nih.govnih.gov
Future research should aim to elucidate the specific molecular mechanisms of action for this compound and its derivatives. Key areas of investigation include:
Identification of molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular components with which these compounds interact.
Elucidation of signaling pathways: Investigating the downstream effects of compound binding to its target, including the modulation of key signaling pathways involved in cell death, proliferation, or inflammation.
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound and correlating these changes with biological activity to identify the key pharmacophoric features.
A deeper understanding of the mechanistic underpinnings of the biological activities of this compound derivatives will be crucial for their development as potential therapeutic agents.
Design of Advanced Metallosupramolecular Architectures
The 4-quinolinol moiety, particularly with its nitrogen and oxygen donor atoms, presents an excellent scaffold for the coordination of metal ions. This opens up the exciting prospect of designing advanced metallosupramolecular architectures with unique properties and functions. Research on the closely related 5,7-dimethyl-8-quinolinol has demonstrated its ability to form stable complexes with metal ions like tin(IV). tandfonline.com Furthermore, lanthanide complexes with substituted quinolinoline ligands have shown promising anticancer activity. nih.govoup.com
Future research in this area could focus on:
Synthesis of novel coordination complexes: Exploring the coordination of this compound with a wide range of transition metals and lanthanides to create complexes with diverse geometries and electronic properties.
Investigation of photophysical properties: Characterizing the luminescence and photophysical properties of the resulting metallosupramolecular assemblies. Lanthanide complexes, in particular, are known for their sharp emission bands and long luminescence lifetimes, making them suitable for applications in bioimaging and sensing.
Exploration of catalytic activity: Investigating the potential of these metal complexes as catalysts in organic transformations. The defined coordination environment around the metal center can provide unique catalytic selectivities.
The design and synthesis of these advanced metallosupramolecular architectures could lead to the development of novel materials with applications in fields ranging from diagnostics to catalysis.
Development of Next-Generation Functional Materials
The unique structural and electronic properties of this compound make it a promising building block for the development of next-generation functional materials. Quinoline derivatives are already being explored for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. scispace.com
Future research directions in this domain include:
Luminescent Materials: The development of novel fluorescent probes and luminescent materials based on the this compound scaffold. nih.govresearchgate.net By judiciously modifying the substitution pattern, it may be possible to tune the emission wavelength and quantum yield for specific applications, such as in OLEDs or as fluorescent labels in biological imaging. nih.gov
Chemosensors: The design of chemosensors for the detection of specific metal ions or anions. The quinolinol moiety can act as a recognition unit, and its coordination to an analyte can induce a measurable change in its photophysical properties.
Catalytic Materials: The immobilization of this compound or its metal complexes onto solid supports to create heterogeneous catalysts. acs.org This approach offers the advantages of easy catalyst separation and recycling, which are crucial for sustainable chemical processes.
The exploration of this compound in the context of functional materials is still in its nascent stages, but the inherent properties of the quinoline core suggest a vast and promising landscape for future discoveries.
Q & A
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to compare assay conditions (e.g., cell culture media, compound concentrations). Replicate conflicting experiments with standardized protocols. Use ANOVA to isolate variables (e.g., solvent residues affecting cell viability) and validate findings via orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .
Q. How can substituent modifications (e.g., halogenation) alter the compound’s mechanism of action?
- Methodological Answer : Synthesize analogs (e.g., 6,8-dibromo derivatives) and compare their binding affinities using surface plasmon resonance (SPR) or molecular docking. For example, bromine atoms may enhance intercalation with DNA, while methyl groups improve membrane permeability. Pair this with transcriptomic profiling to identify pathway disruptions .
Q. What advanced analytical methods address challenges in quantifying trace impurities?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detecting sub-1% impurities. Use quantum mechanical calculations (e.g., DFT) to predict NMR shifts of byproducts, aiding in structural identification. Cross-validate with X-ray crystallography for unambiguous confirmation .
Q. How do computational models enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Generate 3D pharmacophore models using software like Schrödinger or MOE to predict interaction sites. Train machine learning algorithms on datasets of quinolinol derivatives to forecast bioactivity. Validate predictions via synthesis and testing, focusing on substituent electronegativity and steric effects .
Data Contradiction and Uncertainty Management
-
Example Table : Common Contradictions in Biological Activity Studies
Key Synthesis Conditions from Literature
| Reaction Step | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux, 12 h | 65-75% | |
| Halogenation | Iodine in methanol, 3 h | 70% | |
| Purification | Recrystallization (ethyl acetate/hexane) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
